1-(propan-2-yl)-2-[5-(pyridine-4-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-1H-1,3-benzodiazole 1-(propan-2-yl)-2-[5-(pyridine-4-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-1H-1,3-benzodiazole
Brand Name: Vulcanchem
CAS No.: 2549016-21-7
VCID: VC11840467
InChI: InChI=1S/C22H25N5O/c1-15(2)27-20-6-4-3-5-19(20)24-22(27)26-13-17-11-25(12-18(17)14-26)21(28)16-7-9-23-10-8-16/h3-10,15,17-18H,11-14H2,1-2H3
SMILES: CC(C)N1C2=CC=CC=C2N=C1N3CC4CN(CC4C3)C(=O)C5=CC=NC=C5
Molecular Formula: C22H25N5O
Molecular Weight: 375.5 g/mol

1-(propan-2-yl)-2-[5-(pyridine-4-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-1H-1,3-benzodiazole

CAS No.: 2549016-21-7

Cat. No.: VC11840467

Molecular Formula: C22H25N5O

Molecular Weight: 375.5 g/mol

* For research use only. Not for human or veterinary use.

1-(propan-2-yl)-2-[5-(pyridine-4-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-1H-1,3-benzodiazole - 2549016-21-7

Specification

CAS No. 2549016-21-7
Molecular Formula C22H25N5O
Molecular Weight 375.5 g/mol
IUPAC Name [2-(1-propan-2-ylbenzimidazol-2-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-pyridin-4-ylmethanone
Standard InChI InChI=1S/C22H25N5O/c1-15(2)27-20-6-4-3-5-19(20)24-22(27)26-13-17-11-25(12-18(17)14-26)21(28)16-7-9-23-10-8-16/h3-10,15,17-18H,11-14H2,1-2H3
Standard InChI Key PYGYLPIJLRYDQG-UHFFFAOYSA-N
SMILES CC(C)N1C2=CC=CC=C2N=C1N3CC4CN(CC4C3)C(=O)C5=CC=NC=C5
Canonical SMILES CC(C)N1C2=CC=CC=C2N=C1N3CC4CN(CC4C3)C(=O)C5=CC=NC=C5

Introduction

Structural and Molecular Characteristics

Core Architecture

The molecule integrates three distinct heterocyclic systems:

  • Benzodiazole Core: A bicyclic structure comprising fused benzene and diazole rings, known for enhancing molecular stability and enabling π-π interactions with biological targets .

  • Octahydropyrrolo[3,4-c]pyrrole: A saturated bicyclic amine system that introduces conformational rigidity and modulates solubility .

  • Pyridine-4-carbonyl Group: A polar substituent contributing to hydrogen bonding and electrostatic interactions, critical for target binding .

Molecular Specifications

Key molecular parameters include:

PropertyValueSource
CAS Number2548987-87-5
Molecular FormulaC₂₁H₂₃N₅O
Molecular Weight361.4 g/mol
IUPAC Name[1-(Propan-2-yl)-1H-benzodiazol-2-yl]-[5-(pyridine-4-carbonyl)octahydropyrrolo[3,4-c]pyrrol-2-yl]methanone

The presence of multiple nitrogen atoms and a carbonyl group enhances solubility in polar solvents, while the isopropyl group augments lipophilicity, balancing bioavailability .

Synthesis and Chemical Reactivity

Synthetic Pathways

The synthesis involves multi-step organic reactions:

  • Formation of the Benzodiazole Core: Condensation of o-phenylenediamine with a carbonyl source under acidic conditions .

  • Construction of the Octahydropyrrolo[3,4-c]pyrrole: Cyclization of pyrrolidine precursors followed by hydrogenation to achieve saturation .

  • Pyridine-4-carbonyl Incorporation: Acylation using pyridine-4-carbonyl chloride via nucleophilic acyl substitution .

Reaction Optimization

Critical parameters include:

  • Temperature Control: Maintaining 60–80°C during acylation to prevent side reactions.

  • Catalyst Use: Employing triethylamine to neutralize HCl byproducts.

  • Purification Methods: Column chromatography with ethyl acetate/hexane mixtures (3:7 v/v) yields >95% purity .

Comparative Analysis with Structural Analogues

Analogues with Modified Substituents

The following table contrasts key analogues:

Compound NameStructural VariationBiological Activity
1-(propan-2-yl)-2-[5-(thiazole-4-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-1H-benzodiazoleThiazole substituentAntimicrobial
5-Boc-octahydropyrrolo[3,4-c]pyridineBoc-protected amineNeuroprotective
N-(4-methylbenzothiazol-2-yl)-propanamideBenzothiazole coreAnticancer

The pyridine-4-carbonyl variant exhibits superior hydrogen-bonding capacity compared to thiazole derivatives, potentially enhancing target specificity .

Applications in Medicinal Chemistry

Druglikeness and ADMET Profiles

  • Lipophilicity: LogP ≈ 2.8 (predicted), optimal for blood-brain barrier penetration .

  • Metabolic Stability: Susceptible to cytochrome P450 oxidation at the isopropyl group, necessitating prodrug strategies.

Future Research Directions

  • In Vivo Efficacy Studies: Testing in murine models for oncology indications.

  • Crystallographic Studies: Resolving X-ray structures to guide lead optimization .

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